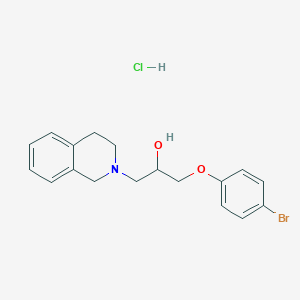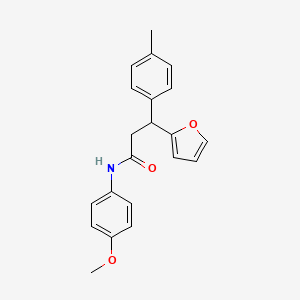![molecular formula C18H17NO3S B4020985 3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4020985.png)
3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
Description
The compound of interest is a heterocyclic compound that incorporates elements of both pyrrolidine and thione functionalities. While specific literature directly addressing this exact compound is scarce, insights can be drawn from related studies focusing on the synthesis, characterization, and application of structurally similar compounds. Such compounds are of interest due to their potential in various fields, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis methods for compounds closely related to "3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione" involve multistep synthetic routes typically starting from readily available phenyl or pyrrolidine precursors. For instance, the synthesis of pyrrolidine derivatives often involves the condensation reactions of amine and carbonyl compounds, followed by subsequent modifications to introduce the desired functional groups (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is commonly conducted using spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for definitive structural elucidation. These techniques allow for the detailed understanding of the molecular framework, including the arrangement of functional groups and the overall geometry of the molecule (Al-Refai et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. Reactions such as nucleophilic substitution, cycloaddition, and electrophilic addition are common, influenced by the presence of electron-donating or withdrawing groups on the phenyl rings and the inherent reactivity of the pyrrolidine core. These reactions are pivotal for further functionalization or for the synthesis of complex molecules (Buggle et al., 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the molecular structure and the nature of the substituents. Compounds with similar structures have been shown to crystallize in various space groups, with specific interactions like hydrogen bonding and π-π stacking contributing to the stability of the crystal lattice. These interactions are crucial for understanding the compound's behavior in different solvents and conditions (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards different reagents are dictated by the functional groups present in the molecule. The thioether and dione functionalities introduce specific reactive sites that can undergo oxidation, reduction, and other chemical transformations. These properties are essential for predicting the behavior of these compounds in biological systems or in catalytic cycles (Halim & Ibrahim, 2022).
properties
IUPAC Name |
3-(2-methoxyphenyl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-9-13(10-8-12)19-17(20)11-16(18(19)21)23-15-6-4-3-5-14(15)22-2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUOTCPMUIJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-furyl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B4020907.png)
![ethyl 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020915.png)

![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methyl-2-(4-propionylphenoxy)acetamide](/img/structure/B4020920.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020925.png)
![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)


![1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4020977.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4020984.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4021002.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4021010.png)
![4-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4021015.png)
![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B4021016.png)